

Synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(6-Bromopyridin-2-yl)propan-2-ol**

Cat. No.: **B1290342**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-(6-Bromopyridin-2-yl)propan-2-ol**, a valuable building block in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and key data for the starting materials and the final product.

Introduction

2-(6-Bromopyridin-2-yl)propan-2-ol is a substituted pyridine derivative. The presence of a bromine atom and a tertiary alcohol functional group on the pyridine scaffold makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, while the tertiary alcohol can be a key pharmacophoric element or a synthetic handle for further transformations. This guide focuses on the most common and efficient method for its preparation: the Grignard reaction.

Synthetic Pathway

The most direct and widely used method for the synthesis of **2-(6-Bromopyridin-2-yl)propan-2-ol** is the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of 2-acetyl-6-bromopyridine. This reaction is a classic example of a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.^{[1][2][3][4][5]}

The overall reaction is as follows:

2-acetyl-6-bromopyridine + Methylmagnesium bromide \rightarrow **2-(6-Bromopyridin-2-yl)propan-2-ol**

The reaction proceeds in two main stages:

- Nucleophilic Addition: The highly nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-acetyl-6-bromopyridine. This forms a magnesium alkoxide intermediate.
- Aqueous Workup: The reaction is quenched with an aqueous solution, typically a mild acid like saturated ammonium chloride, to protonate the alkoxide and yield the final tertiary alcohol product.^[6]

Data Presentation

Properties of Starting Material: 2-acetyl-6-bromopyridine

Property	Value	Source
IUPAC Name	1-(6-bromo-2-pyridinyl)ethanone	[1]
CAS Number	49669-13-8	[1] [7] [8]
Molecular Formula	C ₇ H ₆ BrNO	[1] [7] [8] [9]
Molar Mass	200.03 g/mol	[1] [7] [8] [9]
Appearance	Solid	[7] [8]
Melting Point	51-55 °C	[7] [8] [9]
Density	1.534 ± 0.06 g/cm ³ (Predicted)	[9]
Solubility	Soluble in methanol	[9]

Properties of Final Product: 2-(6-Bromopyridin-2-yl)propan-2-ol

Property	Value	Source
IUPAC Name	2-(6-bromo-2-pyridinyl)propan-2-ol	[10]
CAS Number	638218-78-7	[10]
Molecular Formula	C ₈ H ₁₀ BrNO	[10]
Molar Mass	216.07 g/mol	[10]
Predicted XlogP	1.6	[10]
Monoisotopic Mass	214.99458 Da	[10] [11]

Experimental Protocol

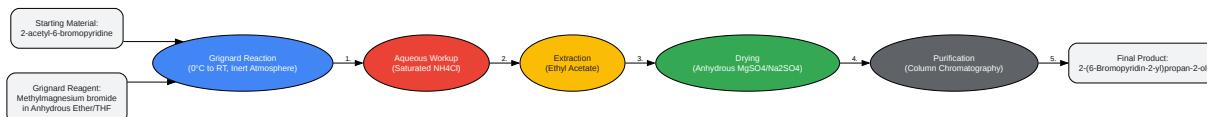
This section provides a detailed methodology for the synthesis of **2-(6-Bromopyridin-2-yl)propan-2-ol** via the Grignard reaction. All procedures should be carried out by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.

Materials and Reagents:

- 2-acetyl-6-bromopyridine
- Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether or THF)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexanes
- Deionized water

Equipment:

- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography


Procedure:

- Reaction Setup:
 - A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus is flame-dried or oven-dried to remove any residual moisture.
 - The system is then placed under an inert atmosphere of nitrogen or argon.
 - 2-acetyl-6-bromopyridine (1.0 eq.) is dissolved in anhydrous diethyl ether or THF and charged into the round-bottom flask. The solution is cooled to 0 °C using an ice bath.
- Grignard Reagent Addition:
 - Methylmagnesium bromide solution (1.1 - 1.5 eq.) is added to the dropping funnel.
 - The Grignard reagent is added dropwise to the stirred solution of 2-acetyl-6-bromopyridine at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
- Workup:
 - The reaction mixture is cooled back to 0 °C in an ice bath.
 - The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will result in the formation of a white precipitate (magnesium salts).
 - The mixture is stirred for 15-30 minutes until two clear layers are observed.
 - The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution.
 - Fractions containing the desired product are combined and the solvent is evaporated to yield **2-(6-Bromopyridin-2-yl)propan-2-ol** as a pure solid or oil.

Mandatory Visualizations

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of **2-(6-Bromopyridin-2-yl)propan-2-ol**.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of **2-(6-Bromopyridin-2-yl)propan-2-ol**. The Grignard reaction with 2-acetyl-6-bromopyridine provides a straightforward route to this valuable intermediate. The provided data and experimental protocol serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the synthesis and further application of this compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetyl-6-bromopyridine | C7H6BrNO | CID 11298578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 638218-78-7 | 2-(6-Bromopyridin-2-yl)propan-2-ol | BLD Pharm [bldpharm.com]
- 3. 638218-78-7 | 2-(6-Bromopyridin-2-yl)propan-2-ol | Bromides | Ambeed.com [ambeed.com]

- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Acetyl-6-bromopyridine 97 49669-13-8 [sigmaaldrich.com]
- 8. 2-Acetyl-6-bromopyridine 97 49669-13-8 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 2-(6-bromopyridin-2-yl)propan-2-ol (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1290342#synthesis-of-2-6-bromopyridin-2-yl-propan-2-ol\]](https://www.benchchem.com/product/b1290342#synthesis-of-2-6-bromopyridin-2-yl-propan-2-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

